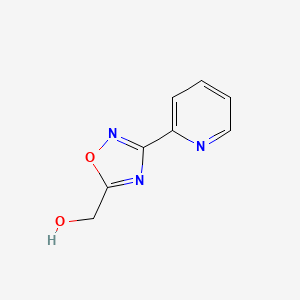

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

Descripción

Propiedades

IUPAC Name |

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXOWYYRLFDMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649254 | |

| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187970-01-0 | |

| Record name | [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and suitable electrophilic partners such as nitriles, esters, or carboxylic acid derivatives. Amidoximes derived from pyridine carboxylic acids or their derivatives serve as precursors.

- Amidoximes react with α,β-unsaturated esters (e.g., maleates or fumarates) under basic conditions to form 1,2,4-oxadiazine or oxadiazole derivatives bearing functionalizable side chains.

- Cyclization can also be achieved by reacting hydrazides with nitrile oxides or nitriles, facilitating ring closure to the oxadiazole system.

Introduction of the Methanol Group at the 5-Position

The methanol substituent at the 5-position of the oxadiazole ring can be introduced by:

- Reduction of a corresponding nitrile or acetonitrile derivative at the 5-position to the primary alcohol.

- Direct functionalization of the oxadiazole ring bearing a suitable leaving group or precursor side chain.

For example, (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile can be synthesized first, then reduced to the corresponding methanol derivative using sodium borohydride or other mild reducing agents.

Detailed Preparation Methods

Synthesis via Amidoxime and α,β-Unsaturated Ester Cyclization

Synthesis via Nitrile Intermediate and Reduction

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)acetonitrile | Cyclization of pyridine amidoxime with cyanide source or nitrile oxide | Intermediate with nitrile group at 5-position |

| 2 | Reduction of nitrile to primary alcohol | Sodium borohydride in methanol or catalytic hydrogenation | Efficient conversion to this compound with good yields |

Alternative Cyclization Approaches

- Hydrazide derivatives of pyridine carboxylic acids can be cyclized with cyanogen bromide or other electrophiles to form oxadiazole rings, followed by functional group transformations to introduce the methanol group.

- Microwave-assisted cyclization methods have been reported to enhance reaction rates and yields for oxadiazole derivatives, potentially applicable to this compound class.

Research Findings and Optimization

- The choice of base and reactant ratios critically influences the selectivity and yield of oxadiazole derivatives bearing functional groups at the 5-position.

- Reduction of nitrile intermediates to methanol substituents is effectively achieved under mild conditions, preserving the integrity of the heterocyclic core.

- Purification techniques such as recrystallization from ethanol or methanol, and chromatographic methods, are essential to isolate high-purity products.

- Continuous flow reactors have been suggested for industrial scale-up to improve yield and process efficiency.

Summary Table of Key Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the pyridine ring or the oxadiazole moiety.

Aplicaciones Científicas De Investigación

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mecanismo De Acción

The mechanism of action of (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, some oxadiazole derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis .

Comparación Con Compuestos Similares

Positional Isomers: Pyridinyl Substitution Variations

- (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol (CAS: 1119451-10-3): Structural Difference: The pyridine ring is attached at the 3-position instead of the 2-position. The molecular weight remains identical (177.16 g/mol), but solubility and dipole moments may differ due to the shifted nitrogen atom in the pyridine ring .

Substitution of Pyridinyl with Aromatic/Aliphatic Groups

- (3-Phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 5543-33-9): Structural Difference: The pyridin-2-yl group is replaced with a phenyl ring. Impact: The absence of the pyridine nitrogen reduces hydrogen-bonding capacity, lowering polarity. Molecular weight decreases slightly to 176.17 g/mol, and the compound may exhibit increased hydrophobicity .

- (3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanol (CAS: 1153757-34-6): Structural Difference: A bulky tert-butyl group replaces the pyridinyl moiety. Molecular weight drops to 156.18 g/mol, and the compound is more lipophilic .

Functional Group Modifications

- 4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid (CAS: 439108-12-0): Structural Difference: The hydroxymethyl group is replaced with a butanoic acid chain. Impact: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering solubility in aqueous media. The extended chain may enhance flexibility for target binding .

- [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol (CAS: 916766-84-2): Structural Difference: A methyl-substituted oxadiazole is linked to a phenyl-methanol group. Molecular weight rises to 190.20 g/mol, and the compound may exhibit enhanced metabolic stability .

Actividad Biológica

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, also known as CAS number 187970-01-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its properties.

The molecular formula for this compound is with a molecular weight of 177.16 g/mol. It features a pyridine ring substituted with an oxadiazole moiety, which is known to influence its biological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and anti-inflammatory responses.

Antitumor Activity

A study highlighted the compound's potential as an antitumor agent. It demonstrated significant pro-apoptotic activity against HeLa cervical carcinoma cells. The compound induced apoptosis through mitochondrial pathways and showed a median IC50 value of approximately 7 µM in vitro, indicating effective cytotoxicity against cancer cells .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 7.0 | Mitochondrial apoptosis |

| Other derivatives | Various | Varies | Varies |

Anti-inflammatory Properties

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. It was observed to inhibit inflammatory responses in macrophages and murine models by interacting with key enzymes involved in inflammation .

Table 2: Summary of Anti-inflammatory Studies

| Study Reference | Model Used | Effect Observed |

|---|---|---|

| Macrophages | Inhibition of inflammatory markers | |

| Murine models | Reduced inflammation |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antitumor Efficacy : A derivative of this compound exhibited selective toxicity towards tumor cells with a selectivity index greater than 12.1 . This suggests potential for development into targeted cancer therapies.

- Mechanistic Insights : Detailed analysis revealed that the compound triggers apoptosis by increasing caspase activity and disrupting mitochondrial membrane potential . This provides insight into how it may be utilized in cancer treatment protocols.

- Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol?

- Methodological Answer : The synthesis of this compound can be approached via two primary routes:

- Enantioselective Reduction : Optically active alcohols with 1,2,4-oxadiazole scaffolds can be synthesized using baker’s yeast-mediated reduction of ketone precursors (e.g., 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanones). This method ensures (S)-configuration in the final product, as confirmed by crystallographic data .

- Functionalization of Oxadiazole Cores : Reacting pyridine-containing oxadiazole intermediates with methanol derivatives under controlled conditions. For example, (3-methyl-1,2,4-oxadiazol-5-yl)methanol derivatives are synthesized via nucleophilic substitution or condensation reactions .

- Key Considerations : Monitor reaction pH and temperature to avoid oxadiazole ring degradation. Use TLC or HPLC to track intermediates.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254–280 nm) is recommended for purity assessment. Ensure mobile phases (e.g., acetonitrile/water) are optimized to resolve polar oxadiazole derivatives .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of pyridinyl protons (δ 7.5–8.5 ppm) and oxadiazole-linked methylene groups (δ 4.5–5.0 ppm).

- FTIR : Look for O–H stretching (~3200–3400 cm⁻¹) and C=N/C–O oxadiazole ring vibrations (~1600–1650 cm⁻¹) .

- Melting Point : Compare observed values (e.g., 131–133°C in ethanol) with literature data to verify consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water mixtures). Collect intensity data with a Mo/Kα X-ray source (λ = 0.71073 Å).

- Structure Refinement : Employ SHELXL for small-molecule refinement. The program’s robust algorithms handle twinning and high-resolution data, critical for confirming (S)-configuration in chiral centers, as demonstrated in glycoside derivatives of similar oxadiazoles .

- Validation : Cross-check with Flack parameters and hydrogen-bonding networks to ensure stereochemical accuracy.

Q. How might structural modifications to the oxadiazole ring influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace pyridinyl groups with other aryl/heteroaryl substituents (e.g., m-toluyl or pyrimidinyl) and evaluate antimicrobial potency. For instance, 2-(3-m-toluyl-1,2,4-oxadiazol-5-yl) derivatives exhibit 4× greater activity against S. aureus than metronidazole .

- Assay Design : Use microbroth dilution (MIC assays) for bacterial strains. Include positive controls (e.g., metronidazole) and assess both Gram-positive and Gram-negative species.

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Iterative Refinement : If NMR suggests a planar structure but crystallography reveals non-coplanar pyridinyl-oxadiazole conformations, re-examine solvent effects or crystal packing forces.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental data .

Q. What strategies optimize the enantiomeric excess (ee) in microbial reductions of oxadiazole precursors?

- Methodological Answer :

- Yeast Strain Selection : Baker’s yeast (Saccharomyces cerevisiae) is effective for enantioselective reduction. Pre-condition cells in glucose-rich media to enhance enzyme activity .

- Reaction Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee. Adjust pH (6.5–7.5) and aeration to favor NADPH-dependent reductases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.